Mulberrin

Übersicht

Beschreibung

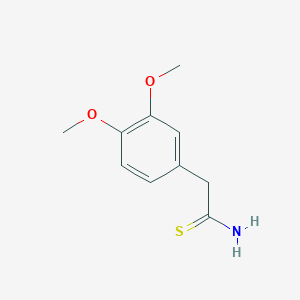

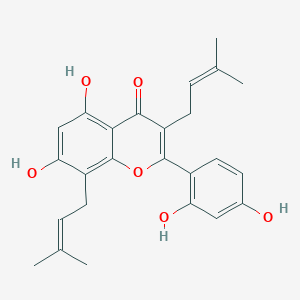

Kuwanon C is a unique flavonoid compound found in the mulberry family, specifically derived from Morus alba (white mulberry). It is characterized by the presence of two isopentenyl groups. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, hypoglycemic, antimicrobial, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Zeigt signifikante antimikrobielle und antioxidative Eigenschaften, was es in der biologischen Forschung nützlich macht.

Medizin: Zeigt eine starke Antikrebsaktivität, indem es die Proliferation von Tumorzellen hemmt und Apoptose induziert.

5. Wirkmechanismus

Kuwanon C entfaltet seine Wirkung durch mehrere Mechanismen:

Antikrebsaktivität: Es zielt auf die Mitochondrien und das endoplasmatische Retikulum von Krebszellen ab, stört deren normale Funktion und induziert Apoptose.

Antivirale Aktivität: Kuwanon C blockiert die Interaktion zwischen dem SARS-CoV-2-Spike-Protein und dem ACE2-Rezeptor und verhindert so das Eindringen des Virus in Wirtszellen.

Wirkmechanismus

Target of Action

Mulberrin, a natural compound derived from the root bark of Ramulus Mori, has been found to interact with several targets. It has been shown to target SCH9 in yeast , p70S6K1 in human HeLa cells , and 14α-demethylase (CYP51) in Botrytis cinerea . SCH9 is a nutrient-sensing pathway that plays a role in lifespan extension . p70S6K1 is a protein kinase involved in nutrient signaling and cell growth . CYP51 is a key enzyme in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

This compound interacts with its targets in a variety of ways. In yeast, it extends the chronological lifespan via a nutrient-dependent regime by at least partially targeting SCH9 . In human HeLa cells, this compound inhibits the phosphorylation of p70S6K1, which promotes autophagy and slows cell senescence . In Botrytis cinerea, this compound interferes with the bioactivity of CYP51, leading to an increase in cell membrane permeability and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses nutrient-sensing pathways in yeast and C. elegans, which leads to lifespan extension . In human HeLa cells, it inhibits the phosphorylation of p70S6K1, a key component of the mTOR signaling pathway, which results in the promotion of autophagy and slowing of cell senescence .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been found to be a strong inhibitor of organic anion-transporting polypeptide 2B1 (OATP2B1)-mediated estrone-3-sulfate (E3S) uptake with an IC50 value of 1.8 ± 1.5 μM . This suggests that this compound may have good bioavailability and could potentially interact with other drugs or compounds that are substrates of OATP2B1.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In yeast and C. elegans, it extends lifespan . In human HeLa cells, it promotes autophagy and slows cell senescence . In Botrytis cinerea, it increases cell membrane permeability, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, planting conditions can enhance the bioactivity of mulberry by affecting its composition . .

Biochemische Analyse

Biochemical Properties

Mulberrin has been found to demonstrate marked anti-14α-demethylase (CYP51) activity . This enzyme plays a crucial role in the biosynthesis of sterols in eukaryotes and is a target for antifungal and cholesterol-lowering drugs . This compound interacts with this enzyme, inhibiting its activity .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In the human HeLa cell model, this compound inhibited the phosphorylation of p70S6K1, promoted autophagy, and slowed cell senescence . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the catalytic activity region of CYP51 . Only this compound could form a strong π-cation interaction with the Fe ion of heme in CYP51 via the 2-methylpent-2-ene moiety at atom C9 . This interaction inhibits the enzyme’s activity, leading to its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed to inhibit CYP51 activity, leading to an increase in cell membrane permeability, membrane destruction, and cell death . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to extend the lifespan of yeast and C. elegans via suppressing nutrient-sensing pathways . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to suppress nutrient-sensing pathways, which are crucial for the regulation of growth and aging processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kuwanon C can be synthesized through various chemical reactions involving chalcones and dehydroprenylphenol dienes. The synthesis typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile .

Industrial Production Methods: Industrial production of kuwanon C primarily relies on extraction from natural sources, particularly the roots and leaves of Morus alba. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

Oxidation: Kuwanon C undergoes oxidation reactions, which can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert kuwanon C into its reduced forms, altering its biological activity.

Substitution: Substitution reactions involving kuwanon C can introduce different functional groups, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of kuwanon C, each with distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Kuwanon C ist aufgrund seiner beiden Isopentenylgruppen und seiner starken biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Albanin A: Zeigt antimikrobielle Eigenschaften, aber es fehlt die starke Antikrebsaktivität von Kuwanon C.

Paclitaxel: Ein bekanntes Antikrebsmittel, aber Kuwanon C hat in bestimmten Studien eine bessere Wirksamkeit gezeigt.

Zusammenfassend lässt sich sagen, dass Kuwanon C eine vielseitige Verbindung mit einem erheblichen Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartige Struktur und seine starken biologischen Aktivitäten machen es zu einem wertvollen Gegenstand der laufenden Forschung.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

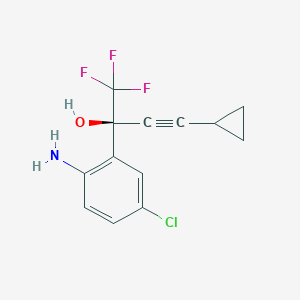

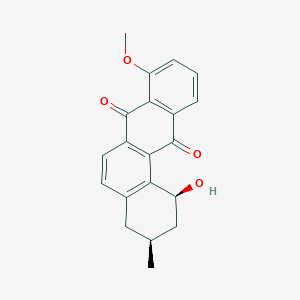

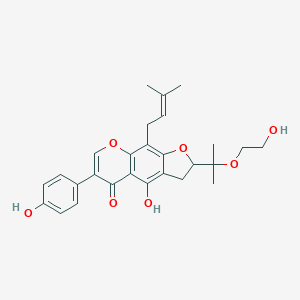

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQYBLOHTQWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212148 | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-79-5 | |

| Record name | Kuwanon C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[D-Lys6]-LH-RH](/img/structure/B137889.png)